

# An In-depth Technical Guide to Di-p-Tolyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Di-p-Tolyl phosphate	
Cat. No.:	B032852	Get Quote

This guide provides a detailed overview of **di-p-tolyl phosphate**, a significant organophosphate compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering key data, experimental protocols, and logical workflows.

## **Core Properties of Di-p-Tolyl Phosphate**

**Di-p-tolyl phosphate** is an organic phosphate compound notable for its use as a flame retardant and lubricant.[1] It presents as a white crystalline solid and is soluble in organic solvents like toluene.[1]

The fundamental molecular properties of **di-p-tolyl phosphate** are summarized below.

Property	Value
Molecular Formula	C14H15O4P
Molar Mass	278.24 g/mol [1]
CAS Number	843-24-3[1]

# **Experimental Protocols**

A representative experimental protocol for the synthesis of **di-p-tolyl phosphate** is detailed below. This protocol is based on established organophosphate synthesis methodologies.

## Foundational & Exploratory





Objective: To synthesize **di-p-tolyl phosphate** by reacting p-cresol with phosphorus oxychloride.

#### Materials:

- p-Cresol (99%)
- Phosphorus oxychloride (POCl<sub>3</sub>) (99%)
- Pyridine (anhydrous, 99.8%)
- Toluene (anhydrous, 99.8%)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- · Magnetic stirrer and heating mantle
- · Inert gas supply (Nitrogen or Argon)

#### Procedure:

- Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The entire apparatus is flame-dried and placed under an inert nitrogen atmosphere.
- Reagent Preparation: 21.6 g (0.2 mol) of p-cresol is dissolved in 150 mL of anhydrous toluene within the reaction flask. 16.6 mL (0.21 mol) of anhydrous pyridine is added as a base to scavenge the HCl byproduct.
- Phosphorylation: The solution is cooled to 0°C using an ice bath. 9.1 mL (0.1 mol) of phosphorus oxychloride is added dropwise from the dropping funnel over a period of 60 minutes, ensuring the temperature remains below 5°C.

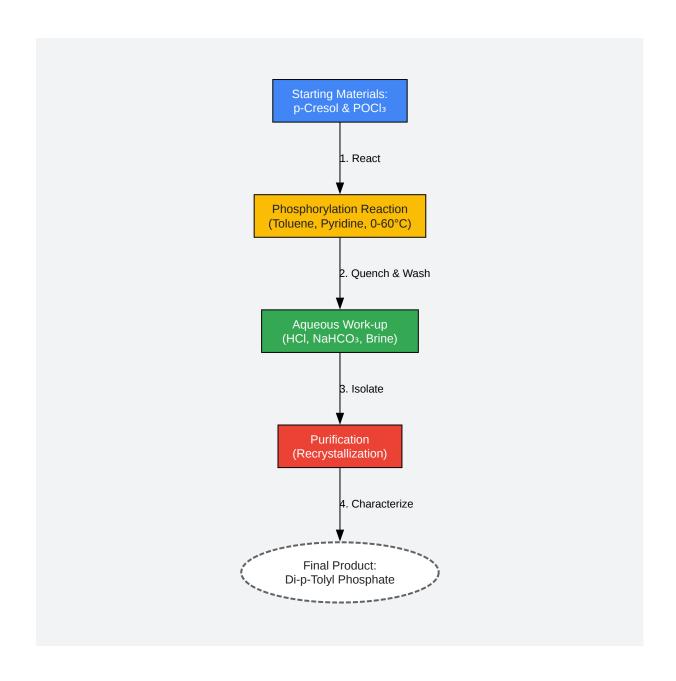


- Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to 60°C for 3 hours to ensure the reaction goes to completion.
- Work-up: The mixture is cooled to room temperature. The pyridinium hydrochloride salt is filtered off. The filtrate is washed sequentially with 100 mL of 1 M HCl, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.
- Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then recrystallized from an ethanol/water mixture to yield pure **dip-tolyl phosphate** as a white crystalline solid.
- Characterization: The final product is characterized by <sup>1</sup>H NMR, <sup>31</sup>P NMR, and mass spectrometry to confirm its structure and purity.

## **Visualized Workflows**

The following diagrams illustrate key processes related to **di-p-tolyl phosphate**.

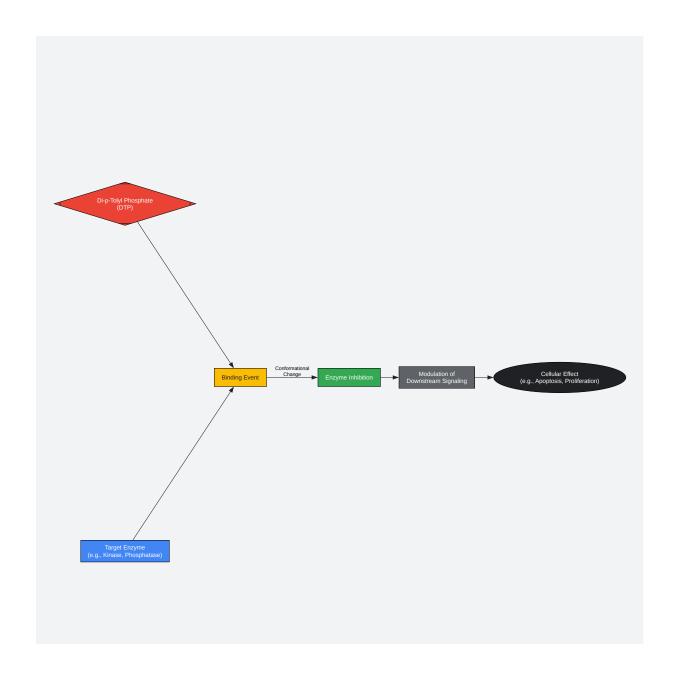




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Caption: Synthetic workflow for di-p-tolyl phosphate.





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Caption: Hypothetical signaling pathway interaction.



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### References

- 1. chembk.com [chembk.com]
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